molecular formula C9H12O3 B14217520 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- CAS No. 828916-61-6

2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)-

Cat. No.: B14217520
CAS No.: 828916-61-6
M. Wt: 168.19 g/mol
InChI Key: BEIQQQIMSIGXJM-ZETCQYMHSA-N
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Description

2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- is a chemical compound known for its unique structure and properties It belongs to the furanone family, which is characterized by a five-membered lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- typically involves the reaction of 4-hydroxy-3-methyl-2-butenyl derivatives with appropriate reagents. One common method includes the use of 1,4-dihydroxybenzene and butenol to generate 4-(3-butenyloxy) benzyl alcohol, which is then subjected to carboxylation to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in fungi . The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- is unique due to its specific structural features and the resulting chemical properties

Properties

CAS No.

828916-61-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(2S)-3-but-3-enoxy-2-methyl-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c1-3-4-5-11-8-6-9(10)12-7(8)2/h3,6-7H,1,4-5H2,2H3/t7-/m0/s1

InChI Key

BEIQQQIMSIGXJM-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1C(=CC(=O)O1)OCCC=C

Canonical SMILES

CC1C(=CC(=O)O1)OCCC=C

Origin of Product

United States

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